molecular formula C9H8F5NO2S B2792290 1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide CAS No. 2327482-39-1

1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide

Cat. No.: B2792290
CAS No.: 2327482-39-1
M. Wt: 289.22
InChI Key: YUHOFURFOBAWBU-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide is an organic compound characterized by the presence of both difluorophenyl and trifluoroethyl groups

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide typically involves the reaction of 3,5-difluoroaniline with 2,2,2-trifluoroethyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The difluorophenyl group contributes to its binding affinity with target proteins or enzymes, potentially inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide can be compared with similar compounds such as:

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5NO2S/c10-7-1-6(2-8(11)3-7)4-18(16,17)15-5-9(12,13)14/h1-3,15H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHOFURFOBAWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CS(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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